molecular formula C22H28N2O5S B2515328 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide CAS No. 921909-38-8

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide

Cat. No. B2515328
CAS RN: 921909-38-8
M. Wt: 432.54
InChI Key: DMKCQCNEAWOFDW-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a complex organic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of complex organic molecules like the one described often involves multi-step reactions that introduce various functional groups to a core structure. In the context of the provided papers, the synthesis of benzenesulfonamide derivatives is described, which involves the reaction of carboxylic acid hydrazides with carbon disulfide and potassium hydroxide to yield 1,3,4-oxadiazole moieties . This method could potentially be adapted for the synthesis of the compound , considering the presence of a benzenesulfonamide moiety within its structure.

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a tetrahydrobenzo[b][1,4]oxazepin ring, a benzenesulfonamide group, and various alkyl and ether substituents. These structural elements can influence the compound's interaction with biological targets. For instance, the dibenzo[b,f]furo[2,3-d]oxepin derivatives mentioned in the first paper share a similar fused ring system, which is known to interact with neurotransmitter receptors and transporters, suggesting that the compound may also exhibit affinity for such targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The benzenesulfonamide moiety, for example, is a common feature in many pharmacologically active compounds and can undergo various chemical reactions, including substitutions and coupling reactions. The oxazepin ring may also participate in reactions typical of heterocyclic compounds, such as nucleophilic attacks at the carbonyl carbon or electrophilic substitutions at other positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of both polar (sulfonamide) and nonpolar (alkyl) groups would affect its solubility in different solvents. The steric bulk provided by the dimethyl groups could influence the compound's melting point and its overall conformational stability. These properties are crucial for determining the compound's suitability for drug development, as they affect its bioavailability and pharmacokinetics.

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis and crystal structure of related compounds involve complex reactions and methodologies that have been extensively studied. For instance, novel synthesis pathways involving ethyl 2-methylpenta-2,3-dienoate have been developed to create compounds with potential anticancer properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another study focused on the intramolecular interactions in carbenes derived during the pyrolysis of N-Alkenylisoxazolones, offering insights into the structural dynamics of similar compounds (M. Cox, M. Dixon, T. Lister, R. Prager, 2004).

Applications in Anticancer Research

Antimicrobial and Antifungal Activity

  • Synthesis of novel compounds with potential antimicrobial and antifungal activity has been a significant area of research. For example, new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the potential of such compounds in developing new treatments (S. Y. Hassan, 2013).

Novel Synthetic Methodologies

  • Innovative synthetic methodologies have been developed for creating structurally related compounds, such as the one-pot multicomponent synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, highlighting the efficiency and versatility of modern synthetic techniques (A. Shaabani, Hamid Mofakham, A. Maleki, Fatemeh Hajishaabanha, 2010).

properties

IUPAC Name

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-24-17-13-16(9-11-18(17)29-14-22(4,5)21(24)25)23-30(26,27)20-12-15(3)8-10-19(20)28-7-2/h8-13,23H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCQCNEAWOFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide

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